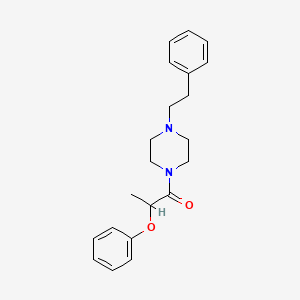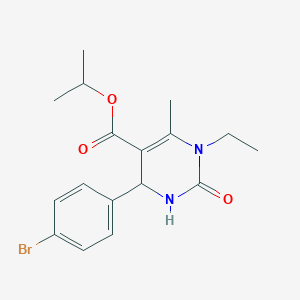
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine, also known as PEP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PEP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine acts on a variety of targets in the central nervous system, including serotonin, dopamine, and norepinephrine receptors. It has been shown to modulate the release and uptake of these neurotransmitters, as well as the activity of ion channels and receptors. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through the inhibition of inflammatory cytokines and the modulation of pain pathways.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the regulation of ion channels and receptors, and the inhibition of inflammatory cytokines. These effects make this compound a valuable tool for investigating various biological processes, including pain and inflammation, as well as neurological disorders such as depression and anxiety.
实验室实验的优点和局限性
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has a number of advantages as a tool for scientific research, including its ability to modulate a variety of targets in the central nervous system, its anti-inflammatory and analgesic properties, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
未来方向
There are a number of potential future directions for research on 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could facilitate its use in a wider range of scientific applications. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on complex biological systems.
合成方法
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine is synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with phenoxyacetyl chloride, followed by cyclization with phosgene. The resulting product is then treated with sodium hydroxide to produce this compound.
科学研究应用
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has been used extensively in scientific research as a tool for investigating various biological processes. It has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and uptake, as well as the regulation of ion channels and receptors. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-18(25-20-10-6-3-7-11-20)21(24)23-16-14-22(15-17-23)13-12-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJABWVCUTALUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)